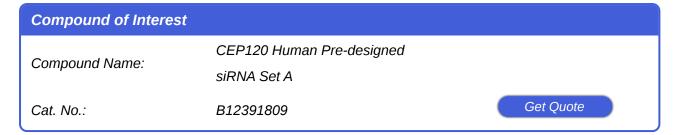


The Cellular Localization of CEP120: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 120 (CEP120) is a critical regulator of centriole assembly, maturation, and ciliogenesis. Its precise spatial and temporal localization is paramount to its function, and dysregulation is associated with a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[1][2][3][4] This technical guide provides an in-depth exploration of the cellular localization of CEP120, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Primary and Dynamic Cellular Localization of CEP120

CEP120 is predominantly localized to the centrosome, the primary microtubule-organizing center in animal cells.[5][6][7] Its localization is not static but dynamically regulated throughout the cell cycle, with a characteristic enrichment at the youngest generation of centrioles.[1][8]

Key Localization Features:

• Daughter Centriole Enrichment: In quiescent (G0/G1) and cycling cells, CEP120 is preferentially enriched on the daughter centriole.[1][5][8][9][10][11] This asymmetric



localization is crucial for its role in inhibiting the premature maturation of the daughter centriole.[1][8]

- Procentriole Association: During S-phase, as new procentrioles begin to form, CEP120 becomes enriched on these nascent structures.[1][8] This association is essential for proper procentriole formation and elongation.[1]
- Centriole Wall: Immuno-electron microscopy has revealed that CEP120 resides on the outer wall of the centriolar microtubules.[1][8] Super-resolution microscopy has further refined this position to a layer proximal to the centriole wall, surrounded by the pericentriolar material (PCM).[1][8]
- Basal Bodies: In multiciliated cells, such as mouse tracheal epithelial cells, CEP120 localizes to the numerous basal bodies, which are structurally homologous to centrioles and serve to anchor cilia.[5][9][10][11]

The dynamic localization of CEP120 throughout the cell cycle is a key aspect of its function in regulating centriole duplication and ciliogenesis.

Cell cycle-dependent localization of CEP120.

Quantitative Analysis of CEP120-Dependent Protein Localization

Depletion of CEP120 has a significant impact on the localization and abundance of several other centrosomal proteins, highlighting its role as a key regulator of centrosome homeostasis. The following table summarizes the quantitative changes observed in the levels of various proteins at the centrosome upon CEP120 depletion in quiescent mouse embryonic fibroblasts (MEFs).



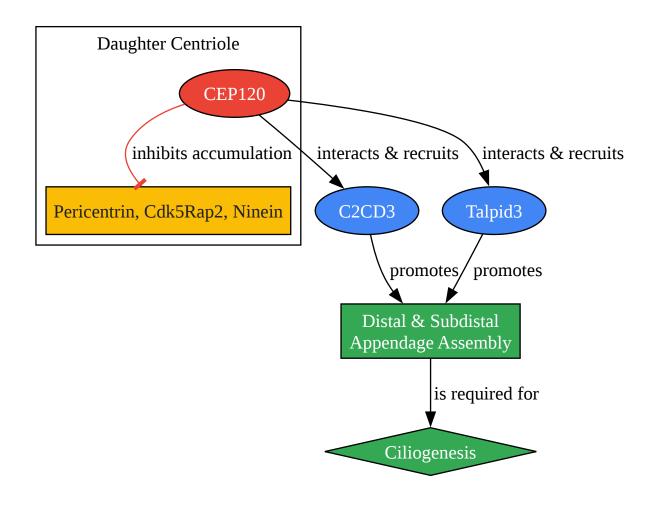
Protein	Primary Localization	Change in Centrosomal Levels upon CEP120 Depletion	Reference
Pericentrin	Pericentriolar Material (PCM), enriched on the mother centriole	~2.5-fold increase	[8]
Cdk5Rap2	Pericentriolar Material (PCM), enriched on the mother centriole	~6-fold increase	[8]
Ninein	Proximal ends of centrioles and subdistal appendages of the mother centriole	Significant increase	[8]
y-tubulin	Pericentriolar Material (PCM)	No significant change	[1]
Ofd1	Distal end of both centrioles	Decrease in foci at centrioles	[1][8]

These findings underscore the inhibitory role of CEP120 in regulating the accumulation of PCM components at the daughter centriole.

Signaling Pathways and Molecular Interactions

CEP120 functions within a complex network of protein-protein interactions to regulate centriole biology and ciliogenesis. Its C-terminal coiled-coil domain is essential for its localization to the centrosome.[1]





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CEP120's role in the ciliogenesis pathway.

Loss of CEP120 impairs the recruitment of C2CD3 and Talpid3 to the distal ends of centrioles, leading to defective centriole appendage assembly and a subsequent failure in cilia formation. [2] Disease-associated mutations in CEP120, such as I975S, have been shown to have a low affinity for C2CD3 binding, thereby disrupting cilia assembly.[2]

Experimental Protocols Immunofluorescence Protocol for CEP120 Localization

This protocol outlines the steps for visualizing the subcellular localization of CEP120 in cultured mammalian cells.

Materials:



- Sterile glass coverslips (12 mm)
- 24-well culture plates
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.2% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20)
- Primary Antibody: Rabbit anti-CEP120 antibody (diluted in Blocking Buffer)
- Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in Blocking Buffer)
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium

Procedure:

- Cell Culture: Seed mammalian cells (e.g., RPE-1 or NIH3T3) onto sterile glass coverslips in a 24-well plate and culture to the desired confluency.
- Washing: Gently wash the cells three times with ice-cold PBS for 5 minutes each.[12]
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[13]
- Washing: Wash the cells three times with PBS for 5 minutes each.[13]
- Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[14] This step is crucial for allowing antibodies to access intracellular antigens.
- Washing: Wash the cells three times with PBS for 5 minutes each.[14]

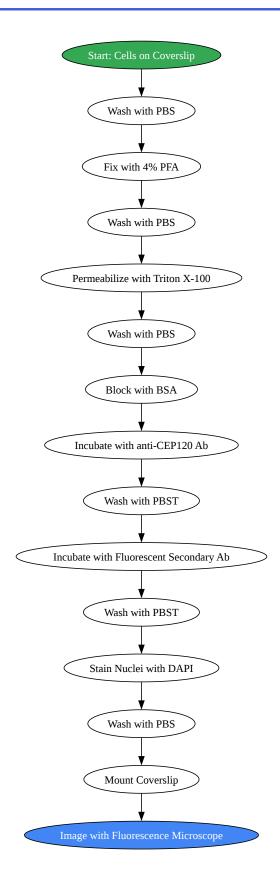
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- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[14]
- Primary Antibody Incubation: Incubate the cells with the primary anti-CEP120 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBST for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.
 [13]
- Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
- Nuclear Staining: Incubate the cells with DAPI for 5 minutes at room temperature to visualize the nuclei.
- Washing: Wash the cells a final three times with PBS.
- Mounting: Mount the coverslips onto glass slides using a drop of mounting medium.
- Imaging: Visualize the localization of CEP120 using a fluorescence or confocal microscope.





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Workflow for immunofluorescence staining of CEP120.



Subcellular Fractionation for Centrosome Enrichment

This protocol provides a general framework for the enrichment of centrosomes from cultured cells to study the localization of CEP120 by biochemical methods such as Western blotting. This method is based on differential centrifugation through a sucrose gradient.

Materials:

- Large-scale culture of mammalian cells (e.g., HEK293T or U2OS)
- Lysis Buffer: (e.g., 1 mM Tris-HCl pH 8.0, 0.5% NP-40, 0.5 mM MgCl2, protease inhibitors)
- Sucrose Solutions: 70%, 50%, and 40% (w/v) in a suitable buffer (e.g., PIPES-based buffer)
- Dounce homogenizer
- Ultracentrifuge and appropriate rotors

Procedure:

- Cell Harvest: Harvest a large number of cells (e.g., 1-2 x 10^9 cells) by centrifugation.[15]
- Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice. Lyse the cells
 using a Dounce homogenizer with a tight-fitting pestle.[16] The extent of lysis should be
 monitored by microscopy.
- Initial Centrifugation: Centrifuge the lysate at a low speed (e.g., 2,500 x g) for 10 minutes to pellet nuclei and intact cells.[15]
- Supernatant Collection: Carefully collect the supernatant, which contains the cytoplasm and centrosomes.
- Sucrose Cushion: Layer the supernatant onto a 50% sucrose cushion.
- First High-Speed Centrifugation: Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours. The centrosomes will pellet at the bottom.



- Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the 70%, 50%, and 40% sucrose solutions from bottom to top.
- Loading and Second High-Speed Centrifugation: Resuspend the pellet from step 6 in a small volume and layer it on top of the sucrose gradient. Centrifuge at high speed (e.g., 120,000 x g) for 1-2 hours.
- Fraction Collection: Carefully collect fractions from the interfaces of the sucrose layers.
 Centrosomes are typically enriched at the 50%/70% interface.[15]
- Analysis: Analyze the collected fractions for the presence of CEP120 and other centrosomal markers (e.g., y-tubulin) by Western blotting.

Conclusion

The precise and dynamic cellular localization of CEP120 to the daughter centriole and procentrioles is fundamental to its roles in centriole duplication, maturation, and the assembly of cilia. Its function as an inhibitor of premature daughter centriole maturation and as a scaffold for the recruitment of key ciliogenesis factors places it at a critical nexus of cellular organization and signaling. Understanding the molecular details of CEP120 localization provides valuable insights into the pathogenesis of ciliopathies and may inform the development of novel therapeutic strategies for these debilitating disorders. The experimental protocols provided herein offer a robust framework for researchers to investigate the intricate world of this essential centrosomal protein.

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- To cite this document: BenchChem. [The Cellular Localization of CEP120: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391809#cellular-localization-of-the-cep120-protein]

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